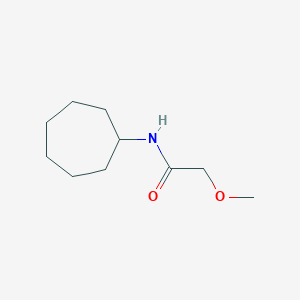![molecular formula C17H16N2O2 B7645555 2-[(2-Methoxy-5-methylphenyl)methyl]phthalazin-1-one](/img/structure/B7645555.png)
2-[(2-Methoxy-5-methylphenyl)methyl]phthalazin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Methoxy-5-methylphenyl)methyl]phthalazin-1-one, also known as MPhP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPhP belongs to the class of phthalazinone derivatives, which have been shown to possess a wide range of biological activities.
Mechanism of Action
The mechanism of action of 2-[(2-Methoxy-5-methylphenyl)methyl]phthalazin-1-one involves its binding to the dopamine transporter, which inhibits the reuptake of dopamine from the synaptic cleft. This results in an increase in extracellular dopamine levels, which can have various effects on neuronal signaling and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of dopamine signaling, the inhibition of cancer cell proliferation, and the reduction of oxidative stress. These effects make this compound a promising compound for the development of novel therapeutic agents.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[(2-Methoxy-5-methylphenyl)methyl]phthalazin-1-one is its high selectivity and potency as a dopamine transporter inhibitor, which allows for precise modulation of dopamine signaling in various experimental settings. However, this compound also has limitations, including its relatively low solubility and stability, which can affect its efficacy and reproducibility in certain experiments.
Future Directions
There are several future directions for research on 2-[(2-Methoxy-5-methylphenyl)methyl]phthalazin-1-one, including the development of more stable and soluble analogs, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential therapeutic applications in various diseases. Additionally, further studies are needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of this compound.
Synthesis Methods
The synthesis of 2-[(2-Methoxy-5-methylphenyl)methyl]phthalazin-1-one involves the reaction of 2-methoxy-5-methylbenzyl chloride with phthalazin-1-one in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound as a white crystalline solid.
Scientific Research Applications
2-[(2-Methoxy-5-methylphenyl)methyl]phthalazin-1-one has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to act as a potent and selective inhibitor of the dopamine transporter, which plays a crucial role in the regulation of dopamine neurotransmission. This makes this compound a valuable tool for studying the role of dopamine transport in various neurological disorders.
properties
IUPAC Name |
2-[(2-methoxy-5-methylphenyl)methyl]phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12-7-8-16(21-2)14(9-12)11-19-17(20)15-6-4-3-5-13(15)10-18-19/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYCXNYOFHGVBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CN2C(=O)C3=CC=CC=C3C=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 5-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-1,3-thiazol-4-yl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7645486.png)


![N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7645506.png)

![N-[[(2S)-oxolan-2-yl]methyl]-1-phenylpyrazole-3-carboxamide](/img/structure/B7645524.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide](/img/structure/B7645527.png)
![2-[(4-Fluorophenyl)methyl]phthalazin-1-one](/img/structure/B7645538.png)
![4-[(1-Oxophthalazin-2-yl)methyl]benzonitrile](/img/structure/B7645554.png)

![2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B7645563.png)
![N'-[4-(4-methylphenoxy)phenyl]-N-(3-pyrazol-1-ylpropyl)oxamide](/img/structure/B7645568.png)
![5-cyclopropyl-N-[[(2R)-oxolan-2-yl]methyl]-1,2-oxazole-3-carboxamide](/img/structure/B7645569.png)